molecular formula C7H6ClNO3 B8238863 4-Amino-3-chloro-5-hydroxybenzoic acid

4-Amino-3-chloro-5-hydroxybenzoic acid

Cat. No.: B8238863
M. Wt: 187.58 g/mol
InChI Key: CQHFFNJXLFCNCC-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-hydroxybenzoic acid typically involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The chlorination step can be introduced at various stages depending on the desired synthetic route. Common reagents used in these reactions include nitric acid for nitration and palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-Amino-3-chloro-5-hydroxybenzaldehyde, while reduction and substitution reactions can produce various amino and hydroxy derivatives .

Scientific Research Applications

4-Amino-3-chloro-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with neuroprotective effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-chloro-5-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both amino and chloro groups on the benzene ring allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

4-amino-3-chloro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFFNJXLFCNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 2-liter round-bottomed flask were placed methyl 4-amino-5-chloro-3-methylsulfonyloxybenzoate (8.7 g, 31.1 mmole), 50% aqueous sodium hydroxide (10.1 g, 126 mmole), methanol (250 ml) and water (550 ml). The resulting mixture was refluxed for 3 hours. The reaction mixture was cooled down to room temperature and poured into a mixture of water and ethyl acetate. The aqueous layer was separated, neutralized to pH 6 with concentrated aqueous hydrochloric acid, and extracted with ethyl acetate (3×400 ml). The combined organic layers were washed with water (2×200 ml), dried over anhydrous magnesium sulfate and the solvent eliminated in the rotary evaporator yielding 4.3 g of the expected 4-amino-5-chloro-3-hydroxybenzoic acid (intermediate XII). (1H-NMR, DMSO-d6 12.5(1,bs); 10(1,bs); 7.22(1,s); 5.4(2,s))
Name
methyl 4-amino-5-chloro-3-methylsulfonyloxybenzoate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
550 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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